

IUPAC name for 3-(Phenylsulfonyl)propionic acid related compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenylmethanesulfonyl-
propionic acid

Cat. No.: B1274670

[Get Quote](#)

An In-depth Technical Guide on 3-(Phenylsulfonyl)propionic Acid and Related Compounds

This technical guide provides a comprehensive overview of 3-(phenylsulfonyl)propionic acid, including its chemical properties, synthesis protocols, and its role as a versatile building block in the development of new chemical entities. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Identification and Properties

The primary compound of interest is 3-(phenylsulfonyl)propionic acid. Its IUPAC name is 3-phenylsulfonylpropanoic acid[1].

Physicochemical and Spectroscopic Data

Quantitative data for 3-(phenylsulfonyl)propionic acid are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propanoic Acid

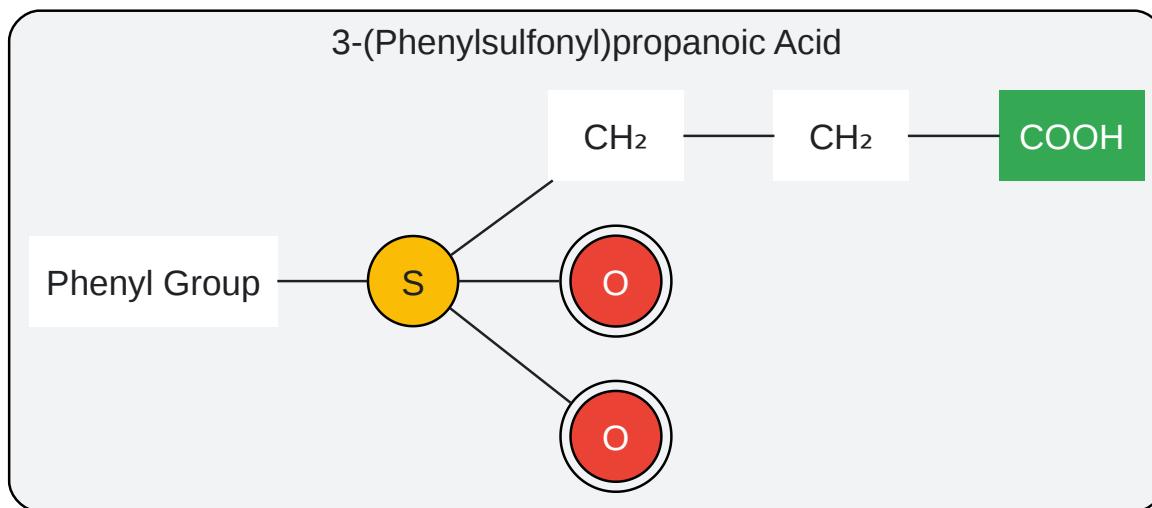

Property	Value	Source(s)
CAS Number	10154-71-9	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₄ S	[1] [2]
Molecular Weight	214.24 g/mol	[2] [3]
Melting Point	128-130 °C	[3]
Boiling Point	458.9 ± 37.0 °C (Predicted)	[3] [4]
Density	1.348 ± 0.06 g/cm ³ (Predicted)	[3] [4]
pKa	3.85 ± 0.10 (Predicted)	[3] [4]
Solubility	Soluble in methanol (25 mg/mL)	[3]
Appearance	White to off-white solid	[3]

Table 2: Spectroscopic Data Availability for 3-(Phenylsulfonyl)propanoic Acid

Spectrum Type	Availability	Source(s)
¹ H NMR	Available	[5]
¹³ C NMR	Available	[5]
FTIR	Available	[6]
Raman	Available	[6]
Mass Spectrometry (MS)	Available (GC-MS)	[6]
UV-Vis	Available	

Chemical Structure

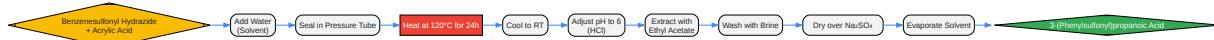
The following diagram illustrates the chemical structure of 3-(phenylsulfonyl)propanoic acid.

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of 3-(Phenylsulfonyl)propanoic Acid

Experimental Protocols: Synthesis

3-(Phenylsulfonyl)propanoic acid is a valuable synthetic intermediate.^[7] Several methods for its preparation have been documented. Two common synthetic routes are detailed below.


Synthesis from Benzenesulfonyl Hydrazide and Acrylic Acid

This method involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water at elevated temperatures.^{[2][8]}

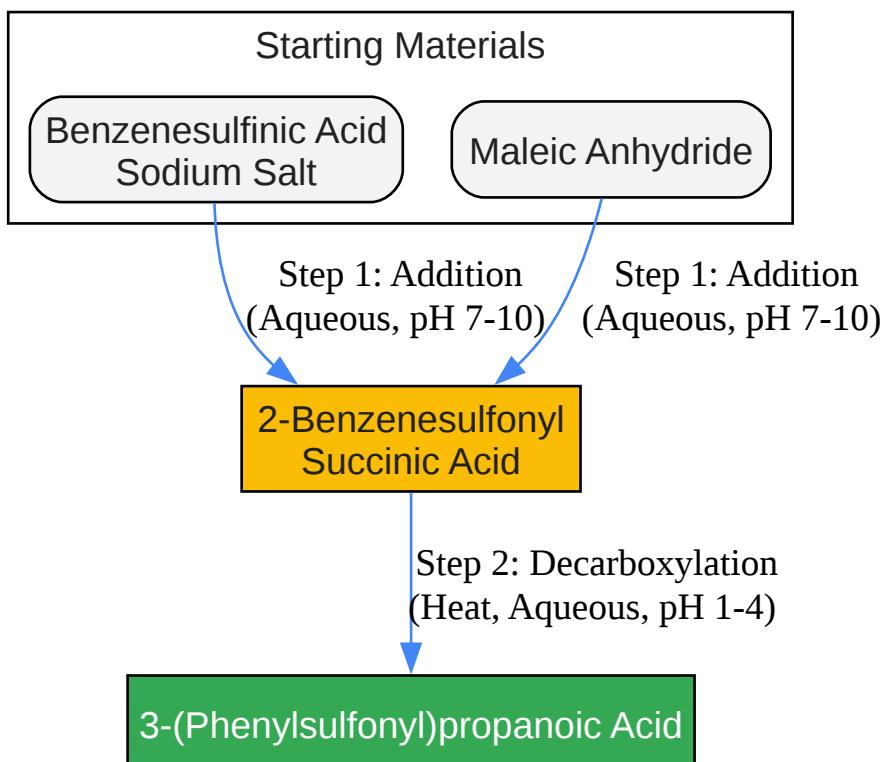
Protocol:

- To a thick-walled pressure tube (38 mL), add benzenesulfonylhydrazide (2 mmol, 355.2 mg).
- Add a solution of acrylic acid (3 mmol, 0.2 mL) and 4 mL of water.
- Add a magnetic stir bar and ensure the rubber gasket of the sealing plug is intact.
- Tighten the screws of the sealed tube and heat the reaction in an oil bath at 120 °C for 24 hours.

- After the reaction period, stop heating and allow the mixture to cool to room temperature.
- Slowly unscrew the plug to release any pressure.
- Adjust the pH of the solution to 6 using 1 mol/L HCl.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic phases and wash with saturated brine.
- Dry the organic phase over anhydrous sodium sulfate for 30 minutes.
- Remove the solvent under reduced pressure to yield 3-phenylsulfonylpropanoic acid as a white crystalline powder.[2]

[Click to download full resolution via product page](#)

Figure 2: Workflow for Synthesis from Benzenesulfonyl Hydrazide


Synthesis from Benzenesulfinic Acid Sodium Salt and Maleic Anhydride

Another documented synthetic route involves a two-step process starting from benzenesulfinic acid sodium salt and maleic anhydride.[8][9]

Protocol:

- Step 1: Addition Reaction: In an aqueous phase, react benzenesulfinic acid sodium salt dihydrate with maleic anhydride. The reaction is typically performed at a temperature of 15-65 °C and a pH of 7-10 to form 2-benzenesulfonyl succinic acid.[9]

- Step 2: Decarboxylation: The resulting 2-benzenesulfonyl succinic acid is then heated in an aqueous phase. This heating step induces decarboxylation, yielding the final product, 3-(phenylsulfonyl)propanoic acid.[8][9] The reaction temperature for this step is typically between 60-105 °C at a pH of 1-4.[9]

[Click to download full resolution via product page](#)

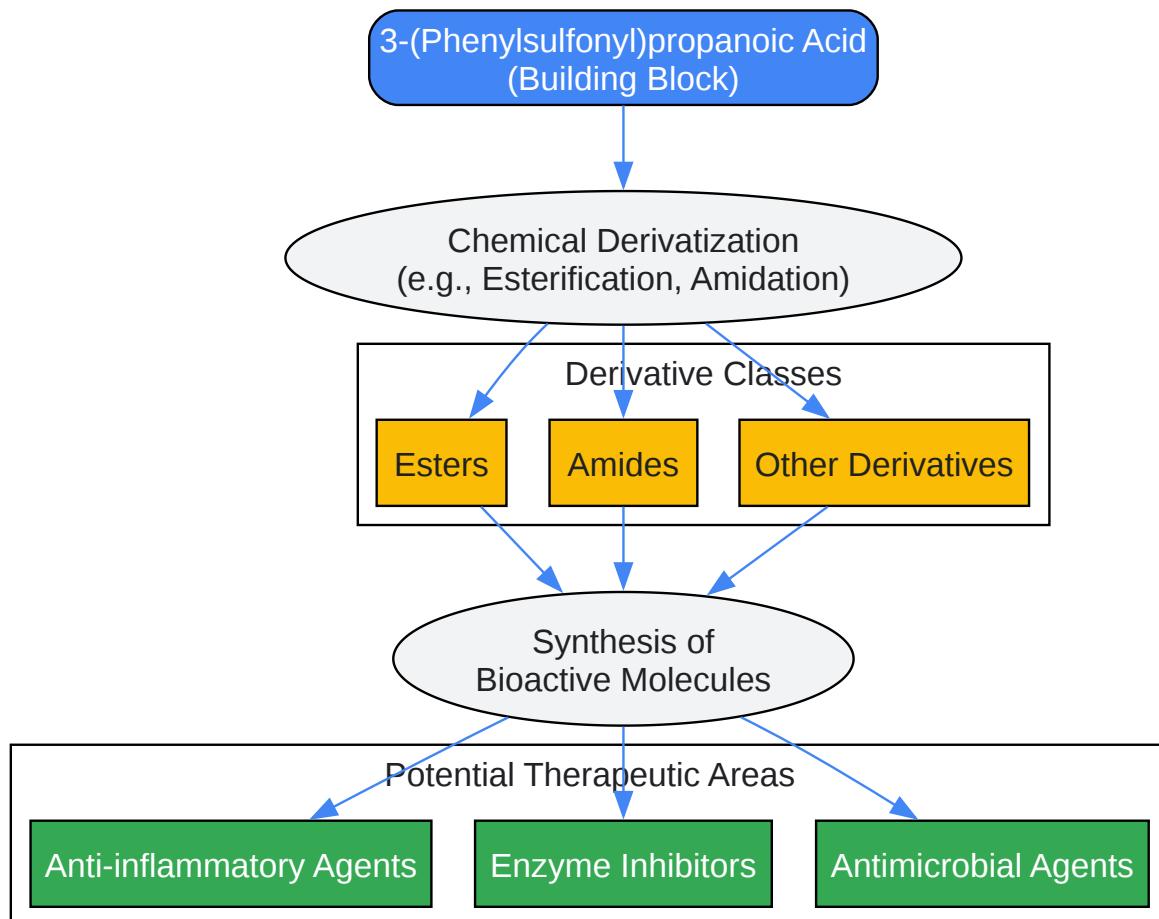
Figure 3: Synthesis from Benzenesulfinic Acid Sodium Salt

Related Compounds and Derivatives

The presence of both a carboxylic acid and a sulfonyl group allows for a wide range of chemical transformations, making 3-(phenylsulfonyl)propanoic acid a versatile building block.[8] The carboxylic acid can be readily converted into esters, amides, and other derivatives.[7]

Examples of downstream products and derivatives include:

- Esters: such as 3-(phenylsulfonyl)propanoic acid methyl ester.[4]


- Amides: such as N-phenyl-3-(phenylsulfonyl)propanamide and other N-substituted derivatives (e.g., N-(4-chlorophenyl), N-(4-methylphenyl), N-(4-methoxyphenyl)).[\[4\]](#)
- Acid Chlorides: such as 3-(benzenesulphonyl)propionyl chloride.[\[4\]](#)

Applications in Drug Development and Biological Activity

While 3-(phenylsulfonyl)propionic acid itself is primarily used as a chemical intermediate, its derivatives are of significant interest in medicinal chemistry.[\[4\]](#)[\[7\]](#)

- Bioactive Molecules: It is commonly employed in the synthesis of bioactive molecules, including potential anti-inflammatory agents and enzyme inhibitors.[\[7\]](#)
- Propanoic Acid Derivatives: The broader class of aryl propionic acid derivatives is well-known for its wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties.[\[10\]](#) For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against *Candida albicans*, *Escherichia coli*, and *Staphylococcus aureus*.[\[11\]](#) Similarly, certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have shown promising antibacterial activity.[\[12\]](#)

The logical relationship for its use in synthesis is outlined below.

[Click to download full resolution via product page](#)

Figure 4: Role as a Building Block in Synthesis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]
- 4. Cas 10154-71-9,3-(PHENYLSULFONYL)PROPIONIC ACID | lookchem [lookchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-(PHENYLSULFONYL)PROPIONIC ACID [myskinrecipes.com]
- 8. 3-(Phenylsulfonyl)propanoic acid | 10154-71-9 | Benchchem [benchchem.com]
- 9. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for 3-(Phenylsulfonyl)propionic acid related compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274670#iupac-name-for-3-phenylsulfonyl-propionic-acid-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com